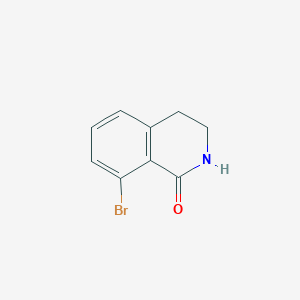

8-溴-3,4-二氢异喹啉-1(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, is a brominated isoquinoline derivative. Isoquinolines are an important class of heterocyclic compounds that have been extensively studied due to their presence in various natural products and their utility in medicinal chemistry. The bromine atom in the 8-position of the isoquinoline ring system adds to the chemical reactivity of the compound, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of brominated isoquinoline derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of 2-aminochalcones catalyzed by 1-octyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide ([C8dabco]Br), which provides a convenient synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones with high yields and atom economy . Another method utilizes a rhodium-catalyzed reaction to synthesize highly functionalized 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is formed by the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene . Additionally, a palladium-catalyzed cross-coupling strategy involving ortho-C-H bond activation and intramolecular N-C annulation has been developed to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides .

Molecular Structure Analysis

The molecular structure of brominated isoquinoline derivatives, including 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, is characterized by the presence of a heterocyclic isoquinoline core with a bromine substituent. The position of the bromine atom significantly influences the reactivity and electronic properties of the molecule. In the case of the compound isolated from the red alga Rhodomela confervoides, the brominated tetrahydroisoquinoline exhibits a specific stereochemistry, which is determined by spectroscopic and chemical methods including HRMS and 2D NMR data .

Chemical Reactions Analysis

Brominated isoquinoline derivatives participate in various chemical reactions due to the presence of the bromine atom, which can act as a good leaving group or be involved in electrophilic aromatic substitution reactions. The bromine atom also enhances the molecule's ability to undergo further functionalization through cross-coupling reactions, as demonstrated in the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from 2-bromobenzoate precursors . Moreover, the compound's reactivity is showcased in the one-pot synthesis of 1,2-dihydroisoquinolines through a sequential isocyanide-based multicomponent/Wittig reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one are influenced by the bromine substituent and the dihydroisoquinoline moiety. The presence of the bromine atom increases the compound's molecular weight and alters its lipophilicity, which can affect its solubility and reactivity. The dihydroisoquinoline structure imparts certain stability to the molecule, while also allowing for the possibility of tautomerism between the 1(2H)-one and 1(2H)-ol forms. The photolabile nature of brominated hydroxyquinoline, a related compound, suggests potential sensitivity to light, which could be exploited in photochemical applications .

科学研究应用

新型合成方法

已经开发出一种新的取代的 3,4-二氢异喹啉-1(2H)-酮的合成方法,利用邻-环氧甲基苯甲腈与 NaCN/四正丁基溴化铵 (TBAB),展示了氰化物开环环氧化物生成亚氨基异色满环的化学选择性,从而产生良好的收率 (陈等,2012)。

抗真菌剂

研究已扩展到 2-芳基-8-OR-3,4-二氢异喹啉-2-溴化物的合成和表征,并评估了其对植物病原真菌的抗真菌活性。这项工作突出了取代模式和 8-OR 基团类型在影响生物活性中的重要性,提供了一系列具有优异抗真菌效力的化合物 (朱等,2016)。

N-取代衍生物的制备方法

已经证明了一种通用的方法,可通过交叉偶联/环化/N-脱保护/N-烷基化顺序制备各种 N-取代的 3,4-二氢异喹啉-1(2H)-酮化合物。该方法为生成结构复杂的 N-取代衍生物提供了一种通用的方法,突出了 3,4-二氢异喹啉-1(2H)-酮在有机化学中的合成效用 (Freeman 等,2023)。

光致去除保护基团

8-溴-7-羟基喹啉 (BHQ) 已被探索作为一种光致去除保护基团,用于生理用途,在模拟生理条件下通过经典单光子激发 (1PE) 和双光子激发 (2PE) 进行光解时效率很高。这一发现表明 BHQ 由于其光化学和光物理性质,在用光调节细胞和组织培养中的生物效应子作用方面具有潜力,特别是使用 2PE (朱等,2006)。

抗癌活性

已评估 2-芳基-8-OR-3,4-二氢异喹啉-2-溴化物对癌细胞的细胞毒活性及其诱导细胞凋亡的能力。这项研究得出的构效关系表明 N-芳环取代模式和 8-OR 类型对抗癌活性有显着影响,突出了这些化合物作为开发新抗癌药物的潜力 (曹等,2017)。

属性

IUPAC Name |

8-bromo-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUCIUGFVUKRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635137 |

Source

|

| Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

CAS RN |

1159811-99-0 |

Source

|

| Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)